molecular formula C11H13N3O4 B049958 3'-Isocyano-3'-deoxythymidine CAS No. 123533-12-0

3'-Isocyano-3'-deoxythymidine

Cat. No. B049958
M. Wt: 251.24 g/mol
InChI Key: NQXZOJJOKDQOHV-DJLDLDEBSA-N
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Description

3’-Isocyano-3’-deoxythymidine is a chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 g/mol .


Synthesis Analysis

The synthesis of isocyanides involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as a solvent at 0 °C . The product isocyanides were obtained in high to excellent yields in less than 5 minutes . Another synthesis method involves the use of 1,3-diglycerides as starting materials for synthesizing prodrugs .


Molecular Structure Analysis

The molecular structure of 3’-Isocyano-3’-deoxythymidine consists of 11 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms .


Chemical Reactions Analysis

Isocyanides are known for their peculiar chemistry that allows them to operate as nucleophiles, electrophiles, and even radicals, making them efficient and versatile synthetic reagents . They participate in many multicomponent reactions of interest in organic synthesis .


Physical And Chemical Properties Analysis

3’-Isocyano-3’-deoxythymidine is a slightly off-white odorless powdery solid . It is water-soluble and hydrolysis occurs in strongly basic solutions .

Scientific Research Applications

  • Antiretroviral Properties : A study reported the synthesis of 3'-isocyano-3'-deoxythymidine and its analogs but found them devoid of any marked inhibitory effect against DNA and RNA viruses, including human immunodeficiency virus type I (HIV) (Hiebl et al., 1991).

  • Metal Complexes in Antiviral Research : Metal complexes involving 3'-Isocyano-3'-deoxythymidine were created and characterized, with some showing anti-HIV activity similar to AZT. This implies its potential use in exploring metallic compound interactions with nucleosides for antiviral or other therapeutic activities (Pill et al., 1991).

  • DNA Sequencing and Labeling : The compound has been utilized in the synthesis of 3′-sugar- and base-modified nucleotides, demonstrating its usefulness as a potent chain terminator in DNA sequencing. Its derivatives can be functionalized to attach various groups, making them suitable for labeling purposes in sequencing or other molecular biology applications (Stolze et al., 1999).

  • Exploration in Nucleoside Metabolism and Enzymatic Activity : Another study focused on the synthesis and antiretrovirus effects of 3'-isocyano-3'-deoxythymidine and related compounds, providing insights into their toxicity and interaction with cellular enzymes. Such information is vital for understanding the compound's behavior in biological systems and potential therapeutic uses (Hiebl et al., 1990).

Safety And Hazards

3’-Azido-3’-deoxythymidine, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is suspected of causing cancer . It can be absorbed through the skin and may cause a headache, abdominal discomfort, hypersensitivity skin reaction, and depression of white-cell counts .

Future Directions

Isocyanides have carved out a niche in the ecological systems probably thanks to their metal coordinating properties . They have been synthesized in the laboratory and have shown potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . The aim is to show the richness in biological activity of the isocyanide-containing molecules and to support the idea of using the isocyanide functional group as an unconventional pharmacophore especially useful as a metal coordinating warhead .

properties

IUPAC Name

1-[(2R,4S,5S)-5-(hydroxymethyl)-4-isocyanooxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-6-4-14(11(17)13-10(6)16)9-3-7(12-2)8(5-15)18-9/h4,7-9,15H,3,5H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXZOJJOKDQOHV-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154036
Record name 3'-Isocyano-3'-deoxythymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Isocyano-3'-deoxythymidine

CAS RN

123533-12-0
Record name 3'-Isocyano-3'-deoxythymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123533120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Isocyano-3'-deoxythymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
J Hiebl, E Zbiral, J Balzarini… - Journal of medicinal …, 1990 - ACS Publications
RN= P (C6H5)-* RNHCHO. Formamides 7 and 8 were dehydrated to the protected 3'-isocyano derivatives 9 and 10; deblocking gave 11 and 12. Neither 3'-isocyano-3'-deoxythymidine (…
Number of citations: 35 pubs.acs.org
A Matsuda, A Dan, N Minakawa… - Journal of medicinal …, 1993 - ACS Publications
2'-Deoxy-2'-isocyano-l-/3-D-arabinofuranosylcytosine (8, NCDAC) has been synthesized as a potential antitumor antimetabolite from a corresponding 2/-azido-2/-deoxy-ldD-…
Number of citations: 6 pubs.acs.org
R Karl, P Lemmen, I Ugi - Synthesis, 1989 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 11 www.thieme-connect.com
M Nasr, SR Turk - Nucleosides and Nucleotides as Antitumor and …, 1993 - Springer
The first compound approved for the clinical treatment of human immunodeficiency virus (HIV) was the nucleoside analog 3′-azido-3′-deoxythymidine (AZT; zidovudine). Discovery of …
Number of citations: 1 link.springer.com
J Wengel, MS Motawia, EB Pedersen… - Journal of …, 1992 - Wiley Online Library
… L-prolylamino)-(3-D-erri/iro-pentofuranosyl)thymine (15f) showed a remarkable cytotoxicity with a TD50 value of 0.7 /iM which is comparable with those of 3'-isocyano-3'-deoxythymidine …
Number of citations: 12 onlinelibrary.wiley.com
MW Hager - 1993 - search.proquest.com
This study involves the development of synthetic approach toward the construction of 3$\sp\prime $-azido-3$\sp\prime $-deoxythymidine (AZT) and 3$\sp\prime $-fluoro-3$\sp\prime $-…
Number of citations: 0 search.proquest.com
JS Kaltenbronn, JP Hudspeth, EA Lunney… - Journal of medicinal …, 1990 - ACS Publications
Renin inhibitors having 13 different isosteres connecting the P3 and P2 positions have been prepared. Synthetic routes and in vitro activity exhibited by these compounds are discussed…
Number of citations: 97 pubs.acs.org
NLD Cabral, LJH Thiessen… - … , Nucleotides and Nucleic …, 2008 - Taylor & Francis
The triphenylmethyl (Tr) group undergoes a transfer (transetherification or disproportionation) between the molecules of 5′-O-Tr-2′-deoxynucleosides in a process mediated by …
Number of citations: 8 www.tandfonline.com
A Faraj, M Maillard, M Lemaître, S Letellier… - European journal of …, 1992 - Elsevier
… 5’-O-Thexyldimethylsilyl-3’-isocyano-3’-deoxythymidine 25 To a solution of 23 (200 ma, 0.49 mmol) in 10 ml of CH,Cl, were added Ccl, (48 pl, 0.5 mmol), Et& (68 pl, 0.5 mmolj and PPh, (…
Number of citations: 7 www.sciencedirect.com
J Hiebl, E Zblral, J Balzarlni
Number of citations: 2

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